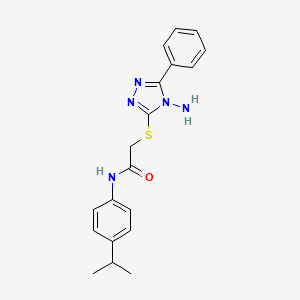

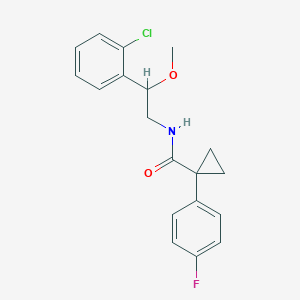

2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazepane derivative that has been synthesized using a variety of methods, and it has been found to exhibit interesting biochemical and physiological effects. In

科学的研究の応用

Antiproliferative Activity Against Cancer Cells

A study investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs towards laryngeal cancer cells. These compounds showed selectivity towards cancer cells, enhancing antioxidant enzyme activity and reducing ROS production. The treatment led to apoptosis stimulation through the BAX/BCL-2 ratio increase and caspase cascade activation. This suggests potential applications in chemotherapy, especially in combination with other drugs to enhance drug bioavailability and effectiveness against cancer cells (Haridevamuthu et al., 2023).

Structural Characterization and Synthesis

Research on the synthesis and characterization of isomeric benzo[1,4]oxazines and benzothiazolines has been conducted, indicating the broad interest in sulfur-containing heterocycles for their potential pharmaceutical applications and their relevance in understanding complex chemical reactions and structures (Santes et al., 1999).

Alkylation Reactions

A study focused on the alkylation of 2-sulfanylbenzoxazole without solvent and bases, demonstrating the potential for developing new synthetic routes that are more efficient and environmentally friendly. The research outlines a domino process leading to bis(benzoxazol-2-yl)disulfonium derivatives, indicating the significance of sulfur-containing compounds in synthetic chemistry (Shagun et al., 2018).

Benzylation of Alcohols

Another study explored the benzylation of alcohols using a stable, neutral organic salt, which converts alcohols into benzyl ethers upon warming. This research could have implications for the development of novel organic synthesis techniques and the preparation of compounds with potential pharmaceutical uses (Poon & Dudley, 2006).

特性

IUPAC Name |

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-18(14-23-13-15-5-2-1-3-6-15)19-9-8-17(16-7-4-11-24-16)25(21,22)12-10-19/h1-7,11,17H,8-10,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWCJXHHKZXIPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)